molecular formula C5H4BrF3N4O B1304666 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone CAS No. 95095-46-8

2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone

Cat. No.: B1304666
CAS No.: 95095-46-8
M. Wt: 273.01 g/mol
InChI Key: MQGUIHMFRJISAF-UHFFFAOYSA-N
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Description

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common method starts with the bromination of a pyrimidinone precursor, followed by the introduction of amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The exact methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the bromo group can produce various substituted pyrimidinones.

Scientific Research Applications

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diamino-5-bromo-6-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2,3-Diamino-5-bromo-6-chloropyrimidinone: Similar structure but with a chloro group instead of a trifluoromethyl group.

Uniqueness

2,3-Diamino-5-bromo-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects and its ability to enhance the metabolic stability of compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

2,3-diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrF3N4O/c6-1-2(5(7,8)9)12-4(10)13(11)3(1)14/h11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGUIHMFRJISAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N(C1=O)N)N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378791
Record name 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95095-46-8
Record name 2,3-Diamino-5-bromo-6-(trifluoromethyl)pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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